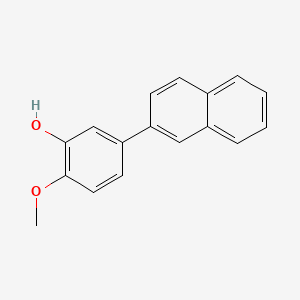

2-Methoxy-5-(naphthalen-2-YL)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-naphthalen-2-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-19-17-9-8-15(11-16(17)18)14-7-6-12-4-2-3-5-13(12)10-14/h2-11,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMSKWVQUPOFBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50685609 | |

| Record name | 2-Methoxy-5-(naphthalen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261890-98-5 | |

| Record name | 2-Methoxy-5-(naphthalen-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 5 Bromo 2 Methoxyphenol:this Intermediate is Synthesized from the Readily Available Starting Material Guaiacol O Methoxyphenol . a Common Procedure Involves a Three Step Sequence:chemicalbook.comgoogle.com

Acetylation: The phenolic hydroxyl group of guaiacol (B22219) is first protected, typically as an acetate (B1210297) ester using acetic anhydride, to prevent unwanted side reactions and to direct the subsequent bromination.

Bromination: The resulting 2-methoxyphenyl acetate undergoes electrophilic aromatic bromination. The methoxy (B1213986) and acetoxy groups direct the incoming bromine to the position para to the methoxy group.

Deacetylation: The protecting acetyl group is then removed via hydrolysis under basic conditions to yield the final product, 5-bromo-2-methoxyphenol (B1267044). chemicalbook.comgoogle.com

Synthesis of 2 Naphthaleneboronic Acid:this Organoboron Reagent is Typically Prepared from 2 Bromonaphthalene.chemsrc.comacs.orgfrontierspecialtychemicals.com

Grignard Formation: 2-Bromonaphthalene (B93597) is reacted with magnesium metal in an etheral solvent like THF to form the Grignard reagent, 2-naphthylmagnesium bromide.

Borylation: The Grignard reagent is then reacted at low temperature with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate. chemsrc.com

Hydrolysis: Acidic workup hydrolyzes the resulting boronate ester to afford 2-naphthaleneboronic acid. chemicalbook.com

Suzuki Miyaura Cross Coupling:with Both Fragments in Hand, the Final Step is the Palladium Catalyzed Cross Coupling. the Reaction Combines 5 Bromo 2 Methoxyphenol and 2 Naphthaleneboronic Acid in the Presence of a Palladium Catalyst E.g., Pd Pph₃ ₄ and a Base E.g., Na₂co₃ or K₃po₄ to Form the Desired C C Bond, Yielding 2 Methoxy 5 Naphthalen 2 Yl Phenol.mdpi.commdpi.com

Derivatization and Functionalization Strategies of the 2-Methoxy-5-(naphthalen-2-YL)phenol Scaffold

Once synthesized, the this compound core offers multiple sites for further chemical modification, enabling the creation of a library of related compounds. The most reactive sites are the phenolic hydroxyl group and the aromatic rings themselves.

Regioselective Functionalization of the Phenolic Hydroxyl

The phenolic hydroxyl group is a versatile handle for functionalization. It can act as a nucleophile or be deprotonated to form a more potent phenoxide nucleophile. Key transformations include O-alkylation and O-acylation. ucalgary.ca

O-Alkylation: The formation of an ether can be achieved by reacting the phenol (B47542) with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base (like K₂CO₃ or NaH). This reaction proceeds via a Williamson ether synthesis. Alternatively, acid-catalyzed alkylation can also be employed. acs.orgrsc.org

O-Acylation: The synthesis of a phenyl ester is typically accomplished by reacting the phenol with an acylating agent such as an acid chloride or an acid anhydride. This reaction is often performed in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. researchgate.net It is important to note that under different conditions (e.g., using a Lewis acid catalyst like AlCl₃), Friedel-Crafts C-acylation on the electron-rich phenol ring can compete with O-acylation. ucalgary.ca

| Reagent Class | Example Reagent | Functional Group Formed | Product Class |

| Alkyl Halide | Methyl Iodide (CH₃I) | -OCH₃ | Aryl Methyl Ether |

| Acid Chloride | Acetyl Chloride (CH₃COCl) | -OC(O)CH₃ | Phenyl Acetate (B1210297) Ester |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | -OC(O)CH₃ | Phenyl Acetate Ester |

| Sulfonyl Chloride | Tosyl Chloride (TsCl) | -OSO₂Ar | Sulfonate Ester |

Substitution Reactions on the Naphthalene Moiety

The naphthalene ring system is susceptible to electrophilic aromatic substitution, although the regiochemical outcome is more complex than in benzene (B151609) derivatives. youtube.comwordpress.com In unsubstituted naphthalene, electrophilic attack kinetically favors the C1 (alpha) position, as the carbocation intermediate (the naphthalenonium ion) is better stabilized by resonance. onlineorganicchemistrytutor.com However, under thermodynamic control, particularly in reversible reactions like sulfonation, the C2 (beta) product can be favored due to reduced steric hindrance. youtube.com

In this compound, the existing 2-substituted phenol group acts as an activating, ortho-, para-directing group on the naphthalene ring. The positions on the naphthalene ring are C1, C3, C4, C5, C6, C7, and C8. The most activated positions for a subsequent electrophilic attack would likely be C1, C3, and C6. The precise outcome would depend on a balance of electronic and steric factors.

Possible substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group.

Halogenation: Reaction with Br₂ in the presence of a Lewis acid would introduce a bromine atom.

Sulfonation: Fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid (-SO₃H) group. As noted, the regioselectivity of this reaction is often temperature-dependent. wordpress.com

Friedel-Crafts Acylation: Reaction with an acid chloride (e.g., acetyl chloride) and a strong Lewis acid (e.g., AlCl₃) would introduce an acyl group onto the ring. This reaction is often directed to the C6 position in 2-substituted naphthalenes. stackexchange.com

| Reaction | Reagents | Electrophile | Potential Product |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | Nitro-2-Methoxy-5-(naphthalen-2-YL)phenol |

| Bromination | Br₂ / FeBr₃ | Br⁺ | Bromo-2-Methoxy-5-(naphthalen-2-YL)phenol |

| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound sulfonic acid |

| Acylation | CH₃COCl / AlCl₃ | CH₃CO⁺ | Acetyl-2-Methoxy-5-(naphthalen-2-YL)phenol |

Modifications to the Methoxy (B1213986) Group

The methoxy group in this compound and its precursors is a key functional handle that can be modified to produce a variety of analogs, primarily through demethylation to the corresponding phenol or by introducing different alkyl or aryl groups.

Demethylation: The cleavage of the methyl ether to reveal the free phenol is a common transformation. This can be achieved through several methods, often requiring strong reagents or harsh conditions. Traditional methods for demethylating aryl methyl ethers involve the use of strong protic acids like hydrogen bromide (HBr) or hydrogen iodide (HI). nih.govmdpi.com For instance, refluxing an aryl methyl ether with 48% HBr in acetic acid is an effective method. mdpi.com Lewis acids, such as boron tribromide (BBr₃), are also powerful demethylating agents that can be used at lower temperatures. mdpi.com

In the context of related structures, such as 2-methoxynaphthalene (B124790), demethylation can be accelerated by using a phase-transfer catalyst like Aliquat-336 in the presence of a protic acid. researchgate.net This approach can lead to excellent yields of the corresponding naphthol. Furthermore, electrochemical methods offer a more recent and potentially milder alternative for demethylation. nih.govacs.org A bias-potential-assisted electrochemical reaction has been reported for the demethylation of 2-methoxyphenol on a multiwalled carbon nanotube (MWCNT) surface in a neutral pH solution, showcasing a departure from harsh chemical reagents. nih.govacs.org

O-Alkylation and O-Arylation: The reverse modification, the formation of the methoxy group or other ether linkages, is typically achieved through Williamson ether synthesis. This involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, such as methyl iodide. youtube.com For the synthesis of 2-methoxynaphthalene from 2-naphthol, this reaction can be carried out using dimethyl sulfate (B86663) or methyl iodide as the methylating agent in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. youtube.comyoutube.com The use of potassium carbonate as a base in methanol (B129727) has also been shown to be effective for the selective O-alkylation of phenols with 2-chloroethanol. thieme-connect.de

The following table summarizes various demethylation methods applicable to the synthesis of phenolic analogs from methoxy-substituted precursors.

| Reagent/Method | Substrate Example | Conditions | Product | Yield | Reference |

| Boron tribromide (BBr₃) | Methoxy-substituted aromatics | Dichloromethane (DCM) | Corresponding phenol | High | mdpi.com |

| 48% Hydrogen Bromide (HBr) | 4-(3-methoxyphenoxy) benzoic acid | Acetic acid, reflux | 4-(3-hydroxyphenoxy) benzoic acid | High | mdpi.com |

| Aliquat-336 / HBr | 2-methoxynaphthalene | 105°C | 2-naphthol | Good | researchgate.net |

| Electrochemical | 2-methoxyphenol | Bias potential, MWCNT electrode, pH 7 | Catechol | - | nih.govacs.org |

Green Chemistry Principles in this compound Synthesis

The increasing emphasis on sustainable chemical manufacturing has driven the adoption of green chemistry principles in the synthesis of complex molecules like this compound. Key areas of focus include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

One of the cornerstones of green chemistry is the replacement of volatile organic compounds with greener alternatives. Water is considered a universal green solvent, and its use in cross-coupling reactions, central to the synthesis of the target molecule's backbone, is highly desirable. mdpi.com For example, ligand-free Pd/C-catalyzed homocoupling reactions of haloarenes have been successfully carried out in water. mdpi.com

Mechanochemistry, such as ball milling, offers a solvent-free or solvent-minimized approach to chemical synthesis. rsc.org This technique uses mechanical force to induce chemical reactions, often leading to shorter reaction times and reduced waste. The Ru-catalyzed Suzuki-Miyaura cross-coupling of phenols with boronic acids has been demonstrated under mechanochemical conditions, providing a green route to biaryl compounds. rsc.org

Furthermore, the development of catalytic systems that operate under mild conditions and can be easily separated and recycled aligns with green chemistry principles. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), facilitates catalyst recovery and reuse. mdpi.com The synthesis of naphthyl derivatives using economical and green approaches is a practical goal, with research focusing on developing sensitive probes for biological applications through sustainable synthetic routes. nih.gov

Catalytic Approaches in the Synthesis of this compound

The construction of the C-C bond between the naphthalene and phenol moieties in this compound is most efficiently achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Ullmann reactions are prominent examples of such catalytic methods.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming C-C bonds between aryl or vinyl halides/triflates and aryl or vinyl boronic acids. mdpi.com In the context of synthesizing the target compound, this would typically involve the coupling of a halosubstituted methoxyphenol derivative with a naphthalenylboronic acid, or vice versa. While traditional Suzuki-Miyaura reactions often employ aryl halides, recent advancements have focused on using phenol derivatives as electrophilic partners to enhance the greenness of the process. mdpi.com However, the poor leaving group ability of the hydroxyl group necessitates its activation, for example, as a sulfonate or carbamate. nih.gov Nickel catalysts, such as NiCl₂(PCy₃)₂, have been shown to be effective for the Suzuki-Miyaura coupling of aryl carbamates and sulfamates, providing a route to biaryls from readily available phenols. nih.gov

Ullmann Coupling: The Ullmann reaction, which typically uses a copper catalyst, is another powerful tool for forming aryl-aryl or aryl-ether bonds. mdpi.comencyclopedia.pub The synthesis of diaryl ethers can be achieved by coupling aryl halides with phenols. arkat-usa.orgresearchgate.net For instance, the coupling of 2-bromonaphthalene with p-cresol (B1678582) can be catalyzed by CuI in the presence of a phosphine (B1218219) ligand in a non-polar solvent like toluene. arkat-usa.org Modern variations of the Ullmann reaction have been developed to proceed under milder conditions with catalytic amounts of copper. mdpi.commdpi.com

The following table provides examples of catalytic cross-coupling reactions relevant to the synthesis of the naphthyl-phenol core structure.

| Reaction Type | Catalyst | Reactants | Solvent | Base | Product Type | Reference |

| Suzuki-Miyaura | NiCl₂(PCy₃)₂ | Aryl carbamate, Arylboronic acid | Dioxane | K₃PO₄ | Biaryl | nih.gov |

| Suzuki-Miyaura | Ru-complex | Phenol, Arylboronic acid | Mechanochemical | - | Biaryl | rsc.org |

| Ullmann | CuI / PPh₃ | 2-Bromonaphthalene, p-cresol | Toluene | K₂CO₃ | Diaryl ether | arkat-usa.org |

| Ullmann | CuI / N,N-dimethylglycine | Aryl halide, Phenol | - | Cs₂CO₃ | Diaryl ether | mdpi.com |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis of this compound

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and spatial relationships.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) in Structural Assignment

To unambiguously assign the proton (¹H) and carbon (¹³C) signals and to determine the intricate connectivity within the this compound molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the phenol and naphthalene ring systems.

HSQC (Heteronuclear Single Quantum Coherence): By correlating proton and carbon signals that are directly bonded (one bond away), HSQC would definitively link each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique provides information about longer-range couplings (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule. For instance, it would help to establish the connectivity between the naphthalene and phenol rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the spatial proximity of protons. This would be particularly useful for understanding the preferred conformation of the molecule, such as the relative orientation of the methoxy group and the naphthalene ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts, based on the analysis of similar structures, is presented below.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic OH | 5.0 - 6.0 | - |

| Methoxy (-OCH₃) | 3.8 - 4.0 | 55.0 - 56.0 |

| Phenol Ring Protons | 6.8 - 7.5 | 110.0 - 150.0 |

| Naphthalene Protons | 7.4 - 8.0 | 125.0 - 135.0 |

Variable Temperature NMR Studies on this compound Rotamers

The bond connecting the phenol and naphthalene rings allows for rotation, which may lead to the existence of different rotational isomers (rotamers) at room temperature. Variable temperature (VT) NMR studies would be employed to investigate this dynamic behavior. By recording NMR spectra at different temperatures, it would be possible to observe changes in the signals that could indicate the coalescence of rotamer signals at higher temperatures or the "freezing out" of distinct conformers at lower temperatures. Such studies provide valuable insights into the energy barriers of rotation and the conformational stability of the molecule.

Single-Crystal X-ray Diffraction Analysis of this compound and Co-Crystals

Crystal Packing and Intermolecular Interactions

The analysis of the crystal structure would reveal how the molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as hydrogen bonds (involving the phenolic hydroxyl group), π-π stacking (between the aromatic rings of naphthalene and phenol), and van der Waals forces. These interactions are fundamental to understanding the solid-state properties of the compound. For related naphthalene-phenol structures, C-H···O and π-π interactions are often observed to play a significant role in the crystal packing. researchgate.net

Polymorphism and Solid-State Characteristics

Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct physical properties. By crystallizing this compound under various conditions (e.g., different solvents, temperatures), it would be possible to screen for the existence of different polymorphs. Each potential polymorph would require a separate single-crystal X-ray diffraction analysis to determine its unique crystal structure.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Hydrogen Bonding in this compound

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These methods are excellent for identifying functional groups and studying intermolecular interactions, particularly hydrogen bonding.

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the following functional groups:

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy Method |

| O-H stretch (phenolic) | 3200 - 3600 (broad) | FT-IR |

| C-H stretch (aromatic) | 3000 - 3100 | FT-IR, Raman |

| C-H stretch (methoxy) | 2850 - 2960 | FT-IR, Raman |

| C=C stretch (aromatic rings) | 1450 - 1600 | FT-IR, Raman |

| C-O stretch (phenol, methoxy) | 1000 - 1260 | FT-IR |

The position and shape of the O-H stretching band would be of particular interest, as it is highly sensitive to hydrogen bonding. In the solid state, a broad O-H band would suggest the presence of intermolecular hydrogen bonds, which would be consistent with the expected crystal packing.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentomics of this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition and, consequently, the unambiguous confirmation of the molecular formula of a compound. For this compound (C₁₇H₁₄O₂), HRMS is crucial in distinguishing it from other potential isomers or compounds with the same nominal mass.

Beyond molecular formula confirmation, HRMS, particularly when coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), offers deep insights into the molecule's structure through the analysis of its fragmentation patterns, a field known as "fragmentomics." The fragmentation of the molecular ion of this compound upon ionization (typically by electron impact) can be predicted to follow pathways characteristic of its constituent functional groups: a methoxyphenyl group and a naphthalene ring linked together.

The fragmentation of aromatic ethers often involves cleavage at the ether bond. whitman.edu For this compound, several key fragmentation pathways can be anticipated:

Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the cleavage of the methyl group from the methoxy moiety, leading to the formation of a stable phenonium ion. This would result in a significant peak at [M-15]⁺.

Cleavage of the Ether Bond: Fragmentation can occur at the C-O bond of the ether, leading to the loss of a methoxy radical (•OCH₃) or a methoxy cation ([OCH₃]⁺), resulting in peaks at [M-31].

Fission at the Naphthyl-Phenyl Bond: The bond connecting the naphthalene and phenyl rings can cleave, leading to fragments corresponding to the individual ring systems. This would generate ions corresponding to the naphthyl group (C₁₀H₇⁺, m/z 127) and the methoxyphenol group or its fragments.

Rearrangement Reactions: Complex rearrangements, such as the McLafferty rearrangement, can occur if there are suitable hydrogen atoms available on an alkyl chain, though this is less common for this specific structure. libretexts.orgnih.gov More likely are rearrangements involving the aromatic rings. jove.com

Table 1: Predicted HRMS Fragmentation of this compound

| Fragment Ion | Proposed Structure |

|---|---|

| [C₁₇H₁₄O₂]⁺• | Molecular Ion |

| [C₁₆H₁₁O₂]⁺ | Loss of •CH₃ |

| [C₁₆H₁₃O]⁺ | Loss of •OCH |

| [C₁₀H₇]⁺ | Naphthyl cation |

This table is based on established fragmentation patterns of analogous aromatic ethers and biphenyl (B1667301) compounds.

The study of such fragmentation patterns is not only crucial for structural confirmation but also for the identification of metabolites and degradation products in various matrices.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization of Chiral this compound Derivatives

While this compound itself is not chiral, the introduction of a chiral center or the presence of atropisomerism (axial chirality due to hindered rotation around the phenyl-naphthyl bond) would render its derivatives optically active. nih.gov Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the stereochemical characterization of such chiral molecules. unibo.it

Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org An achiral molecule does not exhibit a CD spectrum. For a chiral derivative of this compound, the naphthalene and methoxyphenol moieties act as chromophores. The spatial arrangement of these chromophores relative to each other in a chiral molecule will result in a unique CD spectrum.

A key phenomenon in the CD spectra of molecules with multiple chromophores is exciton (B1674681) coupling. acs.org If the transition dipole moments of the chromophores are suitably oriented, they can couple, leading to a "split" CD signal, also known as a bisignate Cotton effect. The sign of this Cotton effect (positive or negative) can be directly related to the absolute configuration of the molecule based on established helicity rules. unibo.it For instance, in an axially chiral derivative of this compound, the helical twist of the two aromatic systems would dictate the sign of the exciton-coupled CD spectrum. rsc.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. bhu.ac.invlabs.ac.innumberanalytics.com An ORD spectrum displays a characteristic curve, and in the region of a chromophore's absorption, it exhibits a phenomenon known as the Cotton effect, which is a combination of a peak and a trough. scribd.com The sign of the Cotton effect in an ORD spectrum is directly related to the stereochemistry of the chiral center.

For chiral derivatives of this compound, the ORD spectrum would be dominated by the contributions of the naphthalene and phenol chromophores. The analysis of the Cotton effects associated with the electronic transitions of these chromophores would provide critical information for assigning the absolute configuration.

Table 2: Application of Chiroptical Spectroscopy to Chiral this compound Derivatives

| Technique | Principle | Information Obtained |

|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Determination of absolute configuration through analysis of Cotton effects and exciton coupling. Provides information on the conformation of the molecule in solution. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Assignment of absolute configuration based on the sign of the Cotton effect. Can be used to identify and characterize chiral substances. |

This table outlines the general application of these techniques to chiral aromatic compounds.

Computational Chemistry and Theoretical Modeling of 2 Methoxy 5 Naphthalen 2 Yl Phenol

QSAR (Quantitative Structure-Activity Relationship) Modeling for 2-Methoxy-5-(naphthalen-2-YL)phenol Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR studies can be instrumental in predicting their potential efficacy in various applications, such as antioxidants or enzyme inhibitors.

A typical QSAR study for derivatives of this phenol (B47542) would involve the generation of a dataset of molecules with varying substituents on the phenolic and naphthalenic rings. For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecular structure, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and partial charges on atoms. These are often calculated using quantum chemical methods like Density Functional Theory (DFT). frontiersin.org

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, describing aspects like branching and connectivity.

Thermodynamic Descriptors: Properties like the heat of formation (ΔHf) can also be used as descriptors in QSAR models. nih.gov

Once the descriptors are calculated and the biological activity (e.g., IC50 values for enzyme inhibition) is experimentally determined for a training set of compounds, statistical methods are employed to build the QSAR model. Common methods include Multiple Linear Regression (MLR) and more advanced machine learning techniques like Artificial Neural Networks (ANN). researchgate.net

A hypothetical QSAR model for a series of this compound derivatives might be represented by an equation like:

pIC50 = c0 + c1(HOMO) + c2(LUMO) + c3(LogP) + c4(Molecular Weight)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0-c4 are coefficients determined by the regression analysis.

To illustrate the potential descriptors that could be used in a QSAR study of this compound derivatives, a hypothetical data table is presented below. The values are for illustrative purposes only.

| Derivative | pIC50 | HOMO (eV) | LUMO (eV) | LogP | Molecular Weight ( g/mol ) |

| This compound | 5.2 | -5.8 | -1.2 | 4.5 | 264.31 |

| 2-Ethoxy-5-(naphthalen-2-YL)phenol | 5.4 | -5.7 | -1.1 | 4.9 | 278.34 |

| 2-Methoxy-5-(6-hydroxynaphthalen-2-YL)phenol | 5.9 | -5.5 | -1.5 | 4.1 | 280.31 |

| 2-Methoxy-5-(naphthalen-2-YL)aniline | 4.8 | -5.9 | -1.0 | 4.3 | 263.33 |

The predictive power of the developed QSAR model is then validated using an external set of compounds (test set) that were not used in the model's creation. A robust and predictive QSAR model can then be used to virtually screen new, unsynthesized derivatives of this compound, prioritizing those with the highest predicted activity for synthesis and experimental testing.

Prediction of Spectroscopic Signatures and Reaction Pathways via Computational Methods for this compound

Computational methods are powerful tools for predicting the spectroscopic properties and elucidating the potential reaction pathways of molecules like this compound. These predictions can aid in the identification and characterization of the compound and provide insights into its chemical behavior.

Spectroscopic Signatures:

The vibrational (infrared and Raman) and electronic (UV-Vis) spectra of this compound can be predicted using quantum chemical calculations, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for excited states. youtube.com

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the normal modes of the molecule. This information is invaluable for interpreting experimental IR spectra. For this compound, characteristic vibrational modes would include the O-H stretch of the phenolic group, C-O stretches of the methoxy (B1213986) and phenol groups, and various C-H and C=C stretching and bending modes of the aromatic rings.

A hypothetical table of predicted vibrational frequencies is shown below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(O-H) | 3550 | Phenolic O-H stretch |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretches |

| ν(C=C) aromatic | 1600-1450 | Aromatic C=C stretches |

| ν(C-O) methoxy | 1250 | Asymmetric C-O-C stretch |

| ν(C-O) phenol | 1200 | Phenolic C-O stretch |

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. For an extended aromatic system like this compound, transitions from π to π* orbitals are expected to dominate the spectrum. The predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths can be compared with experimental data.

Reaction Pathways:

Computational methods can also be used to explore the potential reaction pathways of this compound. This is achieved by calculating the potential energy surface for a given reaction. Key applications include:

Acidity Prediction: The pKa value of the phenolic proton can be estimated by calculating the Gibbs free energy change for the deprotonation reaction in a simulated solvent environment. researchgate.net

Reaction Mechanisms: For reactions such as electrophilic aromatic substitution or oxidation of the phenol, computational modeling can identify the most likely reaction sites and determine the activation energies for different pathways. This involves locating the transition state structures and calculating the energy barriers connecting reactants, intermediates, and products. For instance, the site of electrophilic attack on the phenolic or naphthalenic ring can be predicted by analyzing the distribution of electron density and the stability of the resulting carbocation intermediates.

By providing a detailed atomistic and energetic picture of chemical processes, computational modeling serves as a powerful complement to experimental studies on this compound and its derivatives.

Reactivity and Mechanistic Investigations of 2 Methoxy 5 Naphthalen 2 Yl Phenol

Oxidative and Reductive Transformations of the 2-Methoxy-5-(naphthalen-2-YL)phenol Core

The reactivity of the this compound core is significantly influenced by the interplay between its methoxy (B1213986), hydroxyl, and naphthalene (B1677914) functionalities. These groups dictate the molecule's behavior in redox reactions, influencing both the pathways and the stability of the resulting intermediates.

Radical Scavenging Mechanisms of this compound

Phenolic compounds are well-regarded for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. The presence of a hydroxyl group on the aromatic ring is central to this activity, as it can donate a hydrogen atom to a radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic system.

In the case of this compound, the methoxy group ortho to the hydroxyl group is expected to enhance its radical scavenging capacity. Studies on simpler 2-methoxyphenols have shown that the methoxy group can contribute to the stability of the phenoxyl radical through electron donation. nih.govnih.gov This effect, combined with the extended conjugation provided by the naphthalene ring, likely facilitates the delocalization of the radical, making the compound an effective radical scavenger. The reaction mechanism typically involves the formation of a phenoxyl radical, which can then undergo further reactions, such as dimerization or reaction with other radical species. mdpi.com The stoichiometric factor, which represents the number of free radicals trapped by one molecule of the antioxidant, is a key parameter in evaluating radical scavenging efficiency. nih.gov

The general mechanism for radical scavenging by a phenolic compound (ArOH) can be represented as: ArOH + R• → ArO• + RH

Where R• is a free radical. The efficiency of this process is largely dependent on the bond dissociation enthalpy of the O-H bond.

Electrochemistry of Phenolic Systems and this compound

The electrochemical behavior of phenols is characterized by their oxidation, which typically occurs at a positive potential. The oxidation of this compound would involve the initial loss of an electron from the phenolic oxygen, followed by deprotonation to form a phenoxyl radical. The presence of the electron-donating methoxy group generally lowers the oxidation potential of the phenol (B47542), making it easier to oxidize compared to unsubstituted phenol.

Studies on related 2-methoxyphenols have shown that their electrochemical oxidation can lead to various products, including quinones and polymeric films, depending on the reaction conditions such as pH and the nature of the electrode surface. acs.org For instance, the electrochemical oxidation of 2-methoxyphenol can result in demethylation to form catechol, which can then be further oxidized. acs.org The naphthalene moiety in this compound would also be expected to influence its electrochemical properties, potentially leading to different oxidation products and pathways compared to simpler methoxyphenols. The extended π-system of the naphthalene ring can stabilize radical cations formed during the oxidation process. nih.gov

Acid-Base Properties and Proton Transfer Mechanisms of this compound

Proton transfer is a fundamental process in many reactions involving phenols. In solution, this compound can exist in equilibrium with its corresponding phenolate (B1203915) anion. The rate and mechanism of proton transfer to and from the hydroxyl group are crucial in determining the compound's reactivity in various chemical and biological systems. Intramolecular hydrogen bonding between the hydroxyl group and the ortho-methoxy group can also influence its acidity and proton transfer dynamics.

Reaction Kinetics and Reaction Pathway Elucidation for this compound

Understanding the reaction kinetics and pathways of this compound is essential for predicting its behavior in various chemical environments. The rates of its reactions will be influenced by factors such as temperature, pressure, solvent, and the presence of catalysts.

For instance, in radical scavenging reactions, the kinetics are often studied using methods like the induction period method, which measures the time during which the antioxidant inhibits a radical-initiated process. mdpi.com Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the potential energy surfaces of reactions involving this compound, helping to elucidate the most likely reaction pathways and the structures of transition states and intermediates. maxapress.com The recombination of aryl radicals, such as a naphthyl radical derived from this compound, with other molecules can proceed through various pathways, including stabilization of initial adducts and H-elimination, with the dominant pathway being temperature-dependent. maxapress.com

Photochemical Behavior and Photostability of this compound

The presence of the naphthalene chromophore in this compound suggests that it will absorb ultraviolet (UV) radiation and exhibit photochemical reactivity. Upon absorption of light, the molecule can be excited to a higher electronic state, from which it can undergo various photophysical and photochemical processes, including fluorescence, phosphorescence, and photochemical reactions.

The photostability of the compound, or its resistance to degradation upon exposure to light, is a critical consideration. Photodegradation can occur through various mechanisms, including photooxidation, which may involve the generation of reactive oxygen species. The presence of the phenolic hydroxyl and methoxy groups can influence the photostability. For example, studies on related polymers containing methoxy groups have shown that photodegradation can lead to chain scission and changes in spectroscopic properties. researchgate.net The specific photochemical pathways and the photostability of this compound would need to be investigated through detailed spectroscopic and photochemical studies.

Metal-Ligand Coordination Chemistry Involving this compound

The phenolic hydroxyl group and the oxygen atom of the methoxy group in this compound can act as donor atoms, allowing the compound to function as a ligand in coordination complexes with metal ions. The formation of metal complexes can significantly alter the chemical and physical properties of the parent molecule.

Applications of 2 Methoxy 5 Naphthalen 2 Yl Phenol in Material Science, Analytical Chemistry, and Other Fields

Utilization of 2-Methoxy-5-(naphthalen-2-YL)phenol as a Building Block in Polymer Chemistry

The structure of this compound, featuring a reactive phenolic hydroxyl group and a vinyl-receptive naphthalene (B1677914) ring, makes it a compelling monomer for polymer synthesis. Phenolic polymers are a well-established class of materials known for their thermal stability, chemical resistance, and mechanical strength. ontosight.ai The incorporation of a naphthalene unit into a polymer backbone can significantly enhance its thermal and mechanical properties, as well as introduce desirable optical and electronic characteristics.

The polymerization of phenolic compounds can be achieved through various methods, including condensation reactions with aldehydes (e.g., formaldehyde) or oxidative polymerization. ontosight.ai For instance, the enzymatic polymerization of substituted phenols, such as 2-methoxy-4-vinylphenol (B128420) (MVP), has been successfully demonstrated to produce both thermoplastic and thermoset polymers. mdpi.com MVP, being structurally similar to a portion of the title compound, can undergo radical polymerization to yield polymers with a range of thermal properties. mdpi.com

The properties of polymers derived from this compound can be tailored by controlling the polymer architecture. For example, the introduction of long alkyl or alkoxy side chains can improve solubility and processability, a common strategy employed in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives like poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV). uh.edunih.govekb.eg The resulting polymers from this compound are expected to exhibit high glass transition temperatures and good thermal stability, making them suitable for applications in high-performance plastics and composites. ontosight.ai

Table 1: Potential Properties of Polymers Derived from this compound (Inferred from Related Polymers)

| Property | Expected Characteristic | Rationale based on Structural Analogs |

| Thermal Stability | High | Presence of rigid naphthalene and phenol (B47542) rings in the backbone. ontosight.ai |

| Mechanical Strength | High | Aromatic polymer backbone contributes to stiffness and strength. ontosight.ai |

| Solubility | Potentially low, can be modified | Introduction of flexible side chains would be necessary. uh.edu |

| Optical Properties | Fluorescent | Naphthalene moiety is known to be fluorescent. nih.gov |

| Electrical Properties | Potentially semiconducting | Extended π-conjugation through the naphthalene and phenol units. researchgate.net |

Role of this compound in Supramolecular Chemistry and Host-Guest Systems

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies. The structure of this compound, with its hydrogen-bonding phenol group and π-rich naphthalene system, is well-suited for participating in such interactions.

Naphthalene derivatives are known to form stable host-guest complexes through π-π stacking and cation-π interactions. nih.gov For example, naphthalene-based macrocycles can act as hosts for various guest molecules. grafiati.com Similarly, the naphthalene moiety of this compound could interact with electron-deficient guest molecules. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating the formation of well-defined supramolecular structures. nih.gov

The combination of these interaction sites could lead to the formation of interesting supramolecular architectures such as molecular capsules or extended networks. These assemblies could find applications in areas like molecular recognition, separation, and drug delivery. For instance, the self-assembly of similar molecules has been shown to be influenced by host-guest interactions, leading to the formation of distinct morphologies like microsheets. uh.edu

This compound in Analytical Reagents and Sensors

The intrinsic fluorescence of the naphthalene moiety makes this compound and its derivatives promising candidates for the development of fluorescent chemosensors. nih.gov Naphthalene-based fluorescent probes are widely used for the detection of various analytes, including metal ions and small molecules. researchgate.netepa.govmdpi.comnih.govrsc.orgresearchgate.net

The sensing mechanism of such probes often relies on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). By functionalizing the phenol or naphthalene part of the molecule with specific recognition units, it is possible to design sensors that exhibit a selective change in fluorescence upon binding to a target analyte. For example, a naphthalene-based probe has been developed for the highly sensitive and selective detection of sulfite/bisulfite ions. nih.gov Another example is a naphthalene-based fluorescent sensor for the detection of Al3+ ions in living cells. mdpi.com

Derivatives of this compound could be synthesized to act as "turn-on" or "turn-off" fluorescent probes. For instance, the introduction of a receptor that quenches the naphthalene fluorescence in its free state could lead to a "turn-on" response upon binding to an analyte that disrupts this quenching mechanism. The methoxy (B1213986) group can also play a role in modulating the electronic properties and, consequently, the fluorescence response of the sensor.

Table 2: Examples of Naphthalene-Based Fluorescent Probes and their Detection Limits

| Target Analyte | Detection Limit | Reference |

| Sulfite/Bisulfite | 9.93 nM (fluorescence) | nih.gov |

| Thiophenols | 9.6 nM | researchgate.net |

| Cu2+ | 4.46 x 10³ M⁻¹ (binding constant) | epa.gov |

| Fe3+ | 8.04 x 10⁴ M⁻¹ (binding constant) | epa.gov |

| Zn2+ | 1.91 x 10⁻⁶ M | rsc.org |

Catalytic Applications of this compound and its Metal Complexes

The phenolic hydroxyl group and the oxygen atom of the methoxy group in this compound can act as coordination sites for metal ions, forming stable metal complexes. These complexes have the potential to be used as catalysts in various organic transformations.

Schiff base complexes derived from substituted phenols and amines are well-known for their catalytic activities. nih.gov For example, manganese(III) complexes of a Schiff base derived from a methoxy-substituted phenol have been shown to effectively catalyze the aerobic oxidation of substrates like 2-aminophenol (B121084) and 3,5-di-tert-butylcatechol. nih.gov The catalytic activity of such complexes is influenced by the electronic and steric environment around the metal center, which can be tuned by modifying the ligand structure.

The naphthalene moiety in the ligand could influence the catalytic activity by affecting the electronic properties of the metal center or by providing a platform for secondary interactions with the substrate. Furthermore, metal complexes of phenols have been investigated for their catalytic activity in oxidation reactions. nih.gov For instance, copper(II) complexes have been shown to exhibit significant catalytic efficiency in the oxidation of phenol. nih.gov Therefore, metal complexes of this compound could be explored as catalysts for a range of oxidation and other organic reactions.

Optoelectronic Properties and Potential Applications of this compound Derivatives

The combination of a naphthalene ring and a phenol moiety in this compound suggests that its derivatives could possess interesting optoelectronic properties, making them suitable for applications in organic electronics. Naphthalene derivatives are known for their strong fluorescence and are considered excellent candidates for the construction of organic electronic devices. nih.govresearchgate.net

Polymers incorporating naphthalene units, such as MEH-PPV, have been extensively studied for their electroluminescent properties and use in organic light-emitting diodes (OLEDs). nih.govekb.egresearchgate.net The introduction of a this compound unit into a conjugated polymer backbone could lead to materials with tunable emission colors and improved charge transport properties. The photophysical properties of such materials, including their absorption and fluorescence spectra, quantum yields, and lifetimes, would be of significant interest. researchgate.net

Furthermore, the ability to modify the phenolic hydroxyl group allows for the synthesis of a wide range of derivatives with tailored electronic properties. For example, esterification or etherification of the phenol can be used to modulate the electron-donating or -withdrawing nature of the substituent, thereby influencing the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting molecule. This fine-tuning is crucial for optimizing the performance of organic electronic devices such as OLEDs and organic photovoltaics (OPVs).

Future Directions and Research Gaps in 2 Methoxy 5 Naphthalen 2 Yl Phenol Research

Emerging Synthetic Methodologies for Complex 2-Methoxy-5-(naphthalen-2-YL)phenol Derivatives

The synthesis of complex derivatives of this compound can be advanced by adopting and refining modern synthetic strategies. While a direct synthesis for the parent compound is not extensively documented, methodologies applied to similar m-aryloxy phenols and substituted naphthalenes offer a solid foundation.

Future synthetic explorations could focus on:

Advanced Coupling Reactions: Building upon established methods like the Ullmann couplings used for m-aryloxy phenols, the use of more efficient and versatile palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could enable the introduction of a wide array of functional groups. nih.govnih.gov For instance, the synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazines from substituted 4,5-dialkoxy-2-nitroanilines and bromo-2-nitrobenzene derivatives showcases the potential of such regioselective strategies. nih.gov

Multi-component Reactions: Designing one-pot, multi-component reactions could provide a more atom-economical and efficient route to complex derivatives. This approach can be inspired by the synthesis of pyrazoline derivatives from chalcones, which are in turn synthesized from substituted acetophenones and aldehydes. nih.gov

Flow Chemistry: The application of continuous flow chemistry could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the synthesis of this compound analogs.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the this compound core would be highly valuable. This would allow for the rapid generation of a library of derivatives from a common intermediate, facilitating structure-activity relationship (SAR) studies.

A key research gap is the lack of a systematic exploration of various synthetic routes to the core scaffold and its functionalized analogs. A comparative study of different synthetic strategies would be instrumental in identifying the most efficient and versatile methods.

Advanced Computational Approaches for Predicting this compound Properties and Interactions

Computational chemistry offers powerful tools to predict the properties and biological interactions of this compound derivatives, thereby guiding synthetic efforts and biological testing.

Future computational research should focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of these molecules. researchgate.net Such studies can provide insights into their stability, reactivity, and potential for applications like corrosion inhibition, as demonstrated for a related Schiff base containing a methoxynaphthalene moiety. researchgate.net

Molecular Docking and Dynamics Simulations: To explore the potential biological activity, molecular docking studies can be performed to predict the binding affinity and orientation of this compound analogs within the active sites of various enzymes and receptors. researchgate.net For example, docking studies on 6-methoxynaphthalene derivatives have been used to predict their interaction with aldo-keto reductase 1C3 (AKR1C3). researchgate.net Molecular dynamics simulations can further elucidate the stability of the ligand-protein complexes and the key interactions involved.

Quantitative Structure-Activity Relationship (QSAR): As the number of synthesized and tested derivatives grows, QSAR models can be developed to establish a correlation between the structural features of the molecules and their biological activity. This will enable the rational design of more potent and selective compounds.

Prediction of Material Properties: Molecular modeling can be used to predict the potential of these compounds to form ordered structures, such as liquid crystals or self-assembled monolayers. ugent.be For instance, the role of naphthalene (B1677914) derivatives in the methanol-to-olefins (MTO) process has been investigated from a molecular modeling perspective. ugent.be

A significant research gap is the absence of a dedicated computational study on the this compound scaffold itself. A systematic in-silico screening of this compound and its virtual derivatives against various biological targets and for different material properties is warranted.

Exploration of Novel Biological Targets and Mechanisms for this compound Analogs

The hybrid structure of this compound suggests a rich pharmacology. Research on related compounds points to several promising avenues for discovering novel biological targets and mechanisms of action.

Potential areas of exploration include:

Anticancer Activity: Naphthalene-chalcone hybrids have shown promising anticancer activity, with some derivatives acting as VEGFR-2 inhibitors. nih.gov The this compound scaffold could be a valuable starting point for designing new anticancer agents. The substitution pattern on the naphthalene ring has been shown to be crucial for activity. nih.gov

Antimicrobial and Efflux Pump Inhibition: Derivatives of 5-methoxy-2,3-naphthalimide have been identified as inhibitors of the AcrB efflux pump in bacteria, which can reverse antibiotic resistance. nih.gov This suggests that the this compound scaffold could be explored for the development of new antimicrobial agents or adjuvants to existing antibiotics.

Anti-inflammatory Effects: A related compound, 2-methoxy-4-vinylphenol (B128420), has been shown to exhibit anti-inflammatory activity by inhibiting inducible nitric oxide synthase (iNOS) through the activation of the Nrf2/HO-1 pathway. nih.gov Investigating whether this compound analogs can modulate this pathway could lead to new anti-inflammatory drugs.

Enzyme Inhibition: The structural similarity to other biologically active phenols and naphthalenes suggests that these compounds could be inhibitors of various enzymes, such as cyclooxygenases (COX), lipoxygenases, or protein kinases.

A major research gap is the lack of any biological evaluation of this compound or its close analogs. A broad biological screening of a library of these compounds is a crucial first step to uncover their therapeutic potential.

Development of Novel Materials Incorporating this compound Scaffold

The rigid and aromatic nature of the naphthalene moiety, combined with the hydrogen-bonding capability of the phenolic hydroxyl group and the electronic influence of the methoxy (B1213986) group, makes the this compound scaffold an interesting building block for novel materials.

Future research in materials science could focus on:

Liquid Crystals: A series of 2-(6-alkoxynaphthalen-2-yl)-6-methoxyquinolines have been synthesized and shown to exhibit enantiotropic nematic liquid crystal phases. nih.gov This strongly suggests that derivatives of this compound could also possess liquid crystalline properties, which are valuable for applications in displays and sensors. The creation of liquid crystal epoxy networks (LCEN) is another area of interest. mdpi.com

Organic Light-Emitting Diodes (OLEDs): The naphthalene unit is a known chromophore, and its incorporation into larger conjugated systems could lead to materials with interesting photophysical properties suitable for OLED applications.

Polymers: The phenolic hydroxyl group can be used as a handle for polymerization. For instance, 2-methoxy-4-vinylphenol has been used as a biobased monomer precursor for thermoplastics and thermoset polymers. mdpi.com Similarly, the this compound scaffold could be incorporated into polymer backbones to create materials with enhanced thermal stability, and specific optical or electronic properties.

Sensors: The phenolic group can act as a recognition site for various analytes. By functionalizing the naphthalene ring with appropriate signaling units, it may be possible to develop fluorescent or colorimetric sensors for ions or small molecules.

The primary research gap in this area is the complete absence of studies exploring the material properties of compounds based on the this compound scaffold.

Interdisciplinary Research Opportunities with this compound

The multifaceted potential of this compound derivatives necessitates a collaborative, interdisciplinary approach to fully realize their promise.

Key interdisciplinary opportunities include:

Medicinal Chemistry and Chemical Biology: A close collaboration between synthetic chemists and biologists will be essential to design, synthesize, and evaluate new therapeutic agents based on this scaffold. This would involve iterative cycles of design, synthesis, biological testing, and computational modeling to optimize activity and selectivity.

Materials Science and Engineering: The development of novel materials will require the expertise of materials scientists, polymer chemists, and physicists to characterize the structural, thermal, optical, and electronic properties of new liquid crystals, polymers, and other materials derived from this scaffold.

Pharmacology and Toxicology: As promising bioactive compounds emerge, pharmacologists and toxicologists will be needed to investigate their mechanisms of action, pharmacokinetic profiles, and potential toxicity in preclinical models.

Computational Science and Experimental Chemistry: A strong synergy between computational and experimental chemists will accelerate the discovery process. Computational predictions can guide experimental work, while experimental results can validate and refine computational models.

The overarching research gap is the lack of a concerted effort to investigate this compound class. A dedicated research program that brings together experts from different fields would be the most effective way to unlock the full potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Methoxy-5-(naphthalen-2-YL)phenol in laboratory settings?

- Methodological Answer :

- Use nitrile or neoprene gloves and full protective clothing to prevent skin contact. Ensure gloves are inspected for integrity before use .

- Employ respiratory protection (e.g., P95 or P1 masks) in environments with aerosolized particles. For higher exposure, use OV/AG/P99 respirators compliant with NIOSH/CEN standards .

- Avoid discharge into water systems; implement secondary containment measures. Stability data indicate the compound is stable under recommended storage conditions (room temperature, inert atmosphere) .

Q. How is this compound synthesized, and what are critical reaction conditions?

- Methodological Answer :

- Route 1 : A base-mediated coupling reaction using K₂CO₃ in acetone at room temperature (4 h) for hydroxyl-substituted analogues. This method emphasizes mild conditions to preserve phenolic groups .

- Route 2 : Acid-catalyzed cyclization (e.g., PPTS in MeOH under reflux) for constructing fused aromatic systems. Reaction progress is monitored via TLC or HPLC .

- Key intermediates are characterized by / NMR and mass spectrometry. For example, a derivative with a naphthalene moiety showed diagnostic signals at δ 3.85 (OCH₃) and aromatic protons between δ 6.6–7.7 ppm in DMSO-d₆ .

Q. What techniques are used for structural elucidation of this compound?

- Methodological Answer :

- X-ray Crystallography : Monoclinic crystal system (space group P2/c) with unit cell parameters a = 21.02 Å, b = 5.65 Å, c = 28.78 Å, β = 110.5°. Data collected using a Bruker Kappa APEX DUO CCD diffractometer with φ/ω scans .

- Spectroscopy : NMR (300–500 MHz) identifies methoxy (δ 3.8–4.0 ppm) and phenolic protons (broad signal at δ 9–10 ppm). High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 318.36) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to evaluate transition states in transesterification reactions. For example, naphthalen-2-yl benzoate reacts with 4-methoxyphenol with 89% yield due to lower activation energy compared to nitro-substituted analogues .

- Use molecular docking (AutoDock Vina) to predict bioactivity. Erianin, a structural analogue, inhibits VEGF/VEGFR2 and MAPK pathways, suggesting similar targets for this compound .

Q. What strategies resolve contradictions in reported bioactivity data for naphthalene-containing phenols?

- Methodological Answer :

- Cross-validate assay conditions: For example, discrepancies in IC₅₀ values may arise from cell line variability (e.g., HepG2 vs. MCF-7) or solvent effects (DMSO vs. ethanol). Standardize protocols using CLSI guidelines .

- Employ metabolomic profiling (LC-MS/MS) to identify degradation products that may interfere with activity measurements .

Q. How does the electronic environment of the methoxy group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- The methoxy group acts as an electron-donating substituent, enhancing electrophilic aromatic substitution (EAS) at the para position. In Suzuki-Miyaura couplings, boronate esters (e.g., pinacol ester derivatives) require Pd(PPh₃)₄ as a catalyst for efficient cross-coupling .

- Kinetic studies (GC-MS) show that electron-rich aryl esters undergo faster transesterification (e.g., 4-methoxyphenyl benzoate vs. 4-chlorophenyl benzoate) due to stabilized intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.